molecular formula C12H8ClNO2 B1273422 2-(4-Chlorophenoxy)nicotinaldehyde CAS No. 478031-03-7

2-(4-Chlorophenoxy)nicotinaldehyde

Cat. No. B1273422
M. Wt: 233.65 g/mol
InChI Key: CQXMTALCLMFFTL-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)nicotinaldehyde is a compound that is not directly mentioned in the provided papers, but it is related to the chemical family of nicotinic acid derivatives and chlorophenyl compounds. These types of compounds have been studied for various applications, including their use as herbicides, in pharmaceuticals, and for their interesting chemical properties.

Synthesis Analysis

The synthesis of related compounds involves the reaction of nicotinic acid derivatives with various reagents. For instance, a series of N-(arylmethoxy)-2-chloronicotinamides were synthesized from nicotinic acid to discover novel herbicides, showing that modifications on the nicotinic acid scaffold can lead to compounds with significant biological activity . Similarly, a chloro-di-phenyltin(IV) complex with 2-mercapto-nicotinic acid was synthesized by reacting di-chloro-di-phenyltin(IV) with 2-mercapto-nicotinic acid in the presence of potassium hydroxide . These methods demonstrate the versatility of nicotinic acid derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For example, the crystal structure of a chloro-di-phenyltin(IV) complex with 2-mercapto-nicotinic acid was determined by X-ray diffraction, revealing a coordination sphere around the tin(IV) ion completed with two carbon atoms from phenyl groups and one chlorine atom . The molecular structure, hyperpolarizability, HOMO and LUMO analysis, and MEP of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate were also studied, providing insights into the charge transfer within the molecule .

Chemical Reactions Analysis

The chemical reactivity of chlorophenyl and nicotinic acid derivatives can be inferred from the synthesis and reactions of similar compounds. For instance, 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile was obtained by reacting 2-acetyl thiophene with 4-chlorobenzaldehyde and ethyl cyanoacetate, showcasing the potential for glycosylation reactions . Additionally, the formation of a pharmaceutical co-crystal between 2-chloro-4-nitrobenzoic acid and nicotinamide indicates the ability of these compounds to form stable non-covalent interactions, such as hydrogen bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl nicotinic acid derivatives can be diverse. The co-crystal of 2-chloro-4-nitrobenzoic acid with nicotinamide showed a higher melting point than the pure components, indicating increased thermal stability . In another study, the co-crystals of 3-chloro-4-hydroxyphenylacetic acid with various co-formers displayed different hydrogen bonding motifs and weaker interactions like C-H...O and π-π stacking, which are crucial for the stability and properties of the crystal structures . Supramolecular structures of isomeric 2-chloro-N-(nitrophenyl)nicotinamides were also investigated, revealing different hydrogen bonding patterns that affect the crystal packing and stability .

Scientific Research Applications

Antiviral Activity and Synthetic Potential

  • Synthesis and Antiviral Applications : 2-(4-Chlorophenoxy)nicotinaldehyde has been explored for its potential in synthesizing heterocyclic compounds with antiviral properties. A study by Attaby et al. (2007) demonstrates the synthesis of various heterocyclic derivatives and their evaluation for cytotoxicity and antiviral activities against HSV1 and HAV (Attaby et al., 2007).

Intermediate in Herbicide Synthesis

  • Herbicide Production : Zuo Hang-dong (2010) researched the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine from nicotinamide, a key intermediate for producing the efficient herbicide trifloxysulfuron. This highlights the role of nicotinaldehyde derivatives in herbicide manufacturing (Zuo Hang-dong, 2010).

Pharmaceutical Reaction Monitoring

  • Pharmaceutical Synthesis Monitoring : Roscioli et al. (2013) explored the use of electrospray ion mobility-mass spectrometry (ESI-IMMS) for real-time monitoring of pharmaceutical reactions involving nicotinaldehyde. This study showcases the application of 2-(4-Chlorophenoxy)nicotinaldehyde in enhancing the efficiency and monitoring of drug synthesis processes (Roscioli et al., 2013).

Environmental and Catalysis Research

  • Adsorption Studies and Catalysis : The interaction of chlorophenoxy compounds with surfaces like Cu(111) is vital in understanding the catalyzed formation of environmentally significant compounds. Altarawneh et al. (2008) provided insights into the adsorption behavior of such molecules, informing environmental and catalytic applications (Altarawneh et al., 2008).

Applications in Organic Chemistry

  • Synthesis of Organic Compounds : The derivatives of nicotinaldehyde are utilized in the synthesis of various organic compounds, showcasing the chemical's versatility in organic chemistry. For instance, Bhimapaka et al. (2020) demonstrated the synthesis of 2',6'-diphenyl-3,4'-bipyridines from nicotinaldehydes, highlighting its application in creating biologically active compounds (Bhimapaka et al., 2020).

Wastewater Treatment

  • Removal of Toxic Pollutants : Research by Wang et al. (2015) explored the use of HRP-immobilized catalytic beads for the removal of 2,4-dichlorophenol from wastewater. This indicates the potential use of chlorophenoxy compounds in environmental cleanup and water treatment processes (Wang et al., 2015).

Photocatalytic Degradation

  • Degradation of Chlorophenols : Lin et al. (2018) investigated the application of copper-doped titanium dioxide in the degradation of chlorophenols under visible light. This study highlights the importance of chlorophenoxy compounds in advancing photocatalytic environmental remediation techniques (Lin et al., 2018).

properties

IUPAC Name

2-(4-chlorophenoxy)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2/c13-10-3-5-11(6-4-10)16-12-9(8-15)2-1-7-14-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXMTALCLMFFTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC=C(C=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601257523
Record name 2-(4-Chlorophenoxy)-3-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601257523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenoxy)nicotinaldehyde

CAS RN

478031-03-7
Record name 2-(4-Chlorophenoxy)-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478031-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenoxy)-3-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601257523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
KP Haval - Modern Green Chemistry and Heterocyclic …, 2020 - books.google.com
Diabetes mellitus is a chronic endocrine disorder that affects the metabolism of carbohydrates, proteins, fat, electrolytes, and water. α-Amylase and α-glucosidase are the important …
Number of citations: 1 books.google.com
RN Shelke, DN Pansare, CD Pawar, MC Khade… - Eur. Chem. Bull, 2019 - core.ac.uk
Rohini N. Shelke,[a] Dattatraya N. Pansare,*[b] Chandraknat D. Pawar,[c] Mininath C. Khade,[a] Vrushali N. Jadhav,[a] Satish U. Deshmukh,[b] Ajit K. Dhas,[b] Pravin N. Chavan,[d] …
Number of citations: 6 core.ac.uk

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